Agrimophol

Description

Contextualization within Natural Products Chemistry

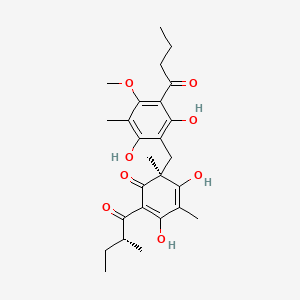

Agrimophol is identified as a complex organic compound with the chemical name 2,4-cyclohexadien-1-one, 6-((2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl)methyl)-3,5-dihydroxy-4,6-dimethyl-2-(2-methyl-1-oxobutyl)- wikipedia.org. Its distinctive chemical structure features a cyclohexadienone backbone, complemented by hydroxyl, methoxy (B1213986), and methyl groups, along with oxobutyl side chains wikipedia.org. This structural complexity is a hallmark of many natural products that exhibit significant biological relevance.

The compound is naturally sourced from Agrimonia pilosa Ledeb., also known as hairy agrimony, a plant widely recognized in traditional Chinese medicine for its historical use in treating various conditions, including malaria, bleeding, and dysentery fishersci.atuni.lu. This compound is functionally related to phloroglucinol (B13840), a class of molecules often found in natural products fishersci.atuni.lu. The presence of phloroglucinols, including dimeric forms like this compound, has been consistently observed during phytochemical investigations of Agrimonia pilosa uni.lu.

Significance in Pharmaceutical Research and Chemical Biology

The investigation of this compound holds considerable significance in pharmaceutical research, primarily due to its potential as a lead molecule for the development of new therapeutic agents. Its reported biological activities include antimicrobial, antifungal, and antioxidant properties wikipedia.org. More specifically, this compound has demonstrated schistosomicidal and mycobactericidal activities.

Recent detailed research findings highlight this compound's role in addressing critical health challenges. It has been shown to inhibit RANKL-induced osteoclastogenesis, bone resorption, F-actin ring formation, and the mRNA expression of osteoclast-associated genes such as CTSK, TRAP, MMP-9, and ATP6v0d2 in vitro. Furthermore, this compound exhibited a protective influence in an in vivo mouse model of LPS-induced bone loss by suppressing excessive osteoclast activity and attenuating LPS-induced bone destruction, suggesting its potential as a therapeutic agent against bone lysis diseases.

In the context of infectious diseases, this compound is being explored as a disruptor of intrabacterial pH homeostasis in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This research is particularly vital given the urgent need for new antibiotics and antifungals to combat rising drug resistance wikipedia.org. Through rational medicinal chemistry, derivatives of this compound have been developed to enhance its therapeutic potential. For instance, compound 5a, a derivative of this compound, has demonstrated significantly improved properties compared to the natural compound.

Chemical biology plays a crucial role in this research by applying chemical tools and approaches to understand biological functions and develop new bioactive compounds. This includes the design and synthesis of compounds with potential medicinal applications and the study of their interactions with biological targets. The development of derivatives like compound 5a exemplifies this interdisciplinary approach, aiming to improve drug efficacy, selectivity, and metabolic stability.

Table 1: Comparative Properties of this compound and its Derivative (Compound 5a) against Mycobacterium tuberculosis

| Property | This compound (1) | Compound 5a (Derivative) | Citation |

| Potency in reducing intrabacterial pH to 6.0 | Baseline | 100-fold increased | |

| Mycobactericidal activity | Baseline | Similarly improved | |

| Metabolic stability (in human liver microsomes and hepatocytes) | - | Improved | |

| Cytotoxicity | - | Lower | |

| Selectivity Index | - | Higher |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34O8 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1 |

InChI Key |

NQGCBDWQKDAGTK-RYZVSIALSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |

Synonyms |

agrimophol |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Significance

Botanical Origin: Agrimonia pilosa Ledeb

Agrimophol is a naturally occurring phloroglucinol (B13840) derivative found in the plant Agrimonia pilosa Ledeb. nih.gov This perennial herbaceous plant belongs to the Rosaceae family and is commonly known as hairy agrimony. wikipedia.org Agrimonia pilosa is primarily distributed across East Asia, including the Korean Peninsula, Japan, and China, as well as in Siberia and Eastern Europe. wikipedia.org

The plant typically grows to a height of 30-120 cm, featuring an erect stem and a short, often tuberous rhizome. wikipedia.orgtheferns.info It thrives in grassy areas and along roadsides in a variety of soil types. wikipedia.org The leaves are odd-pinnate, with two to four pairs of oval leaflets that are hairy on both sides and have toothed edges. wikipedia.org The plant's historical use in traditional medicine is centered on various parts, including the aerial portions and, notably for the isolation of this compound, the rhizome or root-sprout. chemicalbook.comnih.govnih.gov

| Botanical Classification | |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Clade | Rosids |

| Order | Rosales |

| Family | Rosaceae |

| Genus | Agrimonia |

| Species | A. pilosa |

| Binomial Name | Agrimonia pilosa Ledeb. |

Traditional Uses in East Asian Medicine (Academic/Ethnobotanical Perspective)

Agrimonia pilosa, known as "Xian He Cao" in Traditional Chinese Medicine (TCM), has been utilized for centuries to treat a wide array of ailments. sandmountainherbs.com Its applications are well-documented and reflect a deep-seated ethnobotanical history.

Historically, Agrimonia pilosa has been employed in folk medicine across Asia for various therapeutic purposes. In China and Nepal, it was traditionally used for conditions such as abdominal pain, sore throats, headaches, and heat stroke. wikipedia.org Its most prominent traditional use is as a hemostatic agent to stop bleeding. chemicalbook.com The herb was also recognized for its ability to kill parasites, a property that led directly to the investigation and discovery of this compound. chemicalbook.com Traditional applications included treating intestinal bloody flux with the rhizome and specifically using the radical bud to expel tapeworms (taeniasis). wikipedia.orgchemicalbook.com Other uses include treating diarrhea, dysentery, malaria, and vaginal trichomoniasis. nih.govsandmountainherbs.com

The medicinal use of Agrimonia pilosa and its constituents is recorded in several official and influential pharmacopoeias and medical texts in China. This compound itself was listed in the Pharmacopoeia of the People's Republic of China in the 1977 edition. chemicalbook.com

The plant, Agrimonia pilosa, is described in other key texts:

"ZhongHuaBenCao" (Chinese Materia Medica): This comprehensive text records the use of A. pilosa for regulating hemostasis, treating malaria, and relieving diarrhea and detoxification. It also notes specific combinations, such as with Arborvitae leaves and lotus root for treating hemoptysis (coughing up blood). nih.gov

"National Compendium of Chinese Herbal Medicine": This compendium documents the external use of a concentrate of the whole plant for treating Trichomonas vaginalis infections. nih.gov

These texts codify the traditional knowledge surrounding the plant, providing a basis for its continued use and for scientific inquiry into its active components like this compound.

Phytochemical Isolation and Characterization of this compound from Natural Sources

The anthelmintic properties of Agrimonia pilosa noted in traditional medicine prompted scientific investigation into its chemical constituents. In the early 1970s, Chinese scientists successfully isolated this compound from the root-sprout and rhizomes of the plant. chemicalbook.comnih.gov

The isolation process involved extraction from the plant material using methods such as a lime milk extraction or solvents like petroleum ether. chemicalbook.comnih.gov Following extraction, further purification steps were taken to yield the active compound, this compound. chemicalbook.com Subsequent research determined the precise chemical structure of the molecule and its synthesis was successfully achieved, starting from methyl phloroglucinol. chemicalbook.com this compound is classified as a dimeric phloroglucinol derivative.

| Property | Description |

| Compound Name | This compound |

| Molecular Formula | C₂₆H₃₄O₈ |

| Molecular Weight | 474.5 g/mol |

| Botanical Source | Agrimonia pilosa Ledeb. |

| Plant Part Used for Isolation | Rhizome / Root-sprout |

| Chemical Class | Phloroglucinol derivative |

Synthetic Chemistry and Analog Development

Total Synthesis of Agrimophol

The total synthesis of this compound has been a crucial endeavor, not only for confirming its complex structure but also for enabling further research into its biological activities and the development of related compounds.

The total synthesis of this compound (Iα) was first achieved from precursor compounds such as ψ-aspidinol, 2,4-dimethyl-6-(α-methyl-butyryl)-phlorogluoinol, and formaldehyde (B43269) under acidic conditions. This synthetic accomplishment was pivotal in fully substantiating the proposed structure of this compound, which was initially isolated in an optically inactive form as a taenifuge constituent. nih.gov A notable contribution to this field was made by Dr. Jia-Xiang Shen, who demonstrated the total synthesis of this compound in 1976, thereby confirming its unique chemical structure. wikipedia.org

The synthesis of natural this compound is known to be challenging, often resulting in very low yields. nih.gov This difficulty is characteristic of fine chemical synthesis, which frequently involves complex, multi-step routes. nih.gov Key challenges in achieving high yields and purity include the potential for byproduct formation, the generation of impurities, and the need for meticulous reaction optimization. nih.gov

Yield optimization in chemical synthesis is influenced by several critical factors:

Reaction Kinetics: Fine-tuning parameters such as temperature, pressure, and reactant concentrations is essential for maximizing reaction efficiency. nih.gov

Equipment and Purification: Rigorous equipment maintenance and the implementation of effective purification methods are crucial for enhancing yield and product quality. nih.gov Difficulties in isolating or purifying the desired product can lead to substantial yield losses.

These challenges underscore the need for a deep understanding of reaction mechanisms and precise control over experimental conditions to improve the efficiency and scalability of this compound synthesis.

Rational Design and Synthesis of this compound Derivatives and Analogs

Given the complexities of synthesizing natural this compound and the desire to explore its therapeutic potential, rational design strategies have been employed to create derivatives and analogs. These strategies aim to simplify structures, enhance potency, and improve pharmacokinetic properties.

Scaffold-hopping is a medicinal chemistry approach used to discover structurally novel compounds that maintain desired biological activity while possessing different core structures. uni.lu This strategy has been applied to this compound to synthesize simplified polyhydroxy diphenylmethane (B89790) analogs, such as compounds a1 and a2 (B175372). These analogs were designed to lack one of this compound's two chiral centers, thereby simplifying their synthesis, while still retaining potency comparable to that of the natural compound in disrupting intrabacterial pH homeostasis in Mycobacterium tuberculosis (Mtb). nih.gov This approach facilitated the creation of a library containing 104 such analogs for further evaluation. nih.gov

Scaffold-hopping can involve various structural modifications, including:

Exchanging and recombining molecular fragments. uni.lu

Closing or opening ring structures. uni.lu

Replacing one ring system with another. uni.lu

Modifying linker types and lengths between two ring systems. uni.lu

The goal is to generate new chemical entities that can modify affinities and selectivities, improve physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and lead to patentable compounds. uni.lu

Pharmacophore displacement strategies are integral to the rational medicinal chemistry of this compound and its derivatives. A pharmacophore is defined as the three-dimensional arrangement of molecular features critical for a ligand to interact with a specific target receptor. Pharmacophore displacement involves systematically altering the spatial arrangement or type of these essential features within a molecule to identify new chemical entities with similar or improved biological activity.

The design of bioactive probes is a critical aspect of understanding the mechanism of action of natural products like this compound and identifying their specific biological targets. Bioactive probes are small molecules engineered to perturb biological processes selectively and serve as starting points for drug development.

In the case of this compound, the difficulty in identifying resistant mutants suggested that the compound might have multiple targets. nih.gov To overcome this, an affinity-based method using a bioactive this compound alkyne (a1) was developed. This probe was designed with an alkyne handle, allowing for a click-chemistry reaction with azido-biotin. nih.gov After incubation with Mycobacterium bovis BCG, this approach successfully identified the Mtb protein Rv3852 (or its BCG homologue) as a binding partner of this compound. nih.gov

Bioactive probes typically incorporate specific functionalities:

Photoreactive groups: For UV light-induced covalent crosslinking to interacting proteins directly in living cells.

Alkyne handles: For click chemistry derivatization, enabling visualization, enrichment, and identification of interacting proteins.

The identification of Rv3852 as an this compound-binding protein, even though its genetic deletion did not fully phenocopy this compound's effect, highlights the complexity of natural product mechanisms and the utility of chemical probes in target deconvolution. nih.gov

Compound Names and PubChem CIDs

Advanced Analytical Methodologies in Agrimophol Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Agrimophol and its Metabolites

The precise structural characterization of this compound and the identification of its metabolites are foundational to understanding its biological activity and fate. High-resolution mass spectrometry coupled with liquid chromatography, alongside computational and spectroscopic methods, provides the necessary tools for this in-depth analysis.

HPLC-HR-MS2 Applications in Derivatization Product Analysis

High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS) stands as a powerful technique for the separation and identification of complex mixtures of natural products. In the context of this compound research, this methodology is particularly valuable for analyzing its derivatization products and metabolites. While specific studies focusing exclusively on the HPLC-HR-MS/MS analysis of derivatized this compound are not extensively documented in publicly available literature, the analysis of structurally related phloroglucinol (B13840) compounds provides a strong methodological precedent.

Metabolomic studies of plants from the Agrimonia genus, where this compound is found, have utilized LC-MS techniques to create detailed phytochemical profiles. These analyses have successfully identified a wide array of phenolic compounds, including flavonoids and coumarins. For instance, a comprehensive analysis of Agrimonia pilosa using LC-ESI-MS/MS enabled the detection of 81 distinct compounds, showcasing the technique's capability to resolve and identify components within a complex plant extract. Although not focused on derivatization, these studies highlight the utility of HPLC-MS in separating and tentatively identifying compounds from a complex matrix, a crucial first step before targeted derivatization and subsequent HR-MS/MS analysis.

Derivatization is often employed to enhance the chromatographic separation and mass spectrometric detection of target analytes. For a compound like this compound, derivatization of its hydroxyl groups could improve its volatility for gas chromatography or enhance its ionization efficiency in mass spectrometry. The resulting derivatized products, when analyzed by HPLC-HR-MS/MS, would yield specific fragmentation patterns, providing crucial structural information about the original molecule and its metabolites.

EPR and DFT Calculations for Reaction Mechanism Elucidation

Understanding the reaction mechanisms of bioactive compounds is crucial for predicting their behavior in biological systems. Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations are powerful tools for investigating the free-radical scavenging and other reaction pathways of phenolic compounds like this compound.

EPR spectroscopy is a highly sensitive method for the direct detection of free radicals. In the context of antioxidant research, it is used to study the kinetics and stoichiometry of reactions between antioxidant compounds and stable free radicals. While direct EPR studies on this compound are not readily found in the literature, research on other phenolic compounds demonstrates the potential of this technique. scielo.br For example, EPR has been used to study the reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical, providing insights into the hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms. nih.gov Such studies can elucidate the structural features that contribute to the antioxidant activity of these molecules.

Development of Analytical Methods for Quantification in Research Matrices (excluding clinical samples)

The accurate quantification of this compound in various research matrices, such as plant extracts and soil samples, is essential for phytochemical, agricultural, and environmental studies. The development of robust and sensitive analytical methods is a key prerequisite for such investigations. High-performance liquid chromatography, particularly when coupled with mass spectrometry, offers the necessary selectivity and sensitivity for this purpose.

While a validated method specifically for this compound in diverse research matrices is not widely published, methods for the quantification of the structurally related compound phloroglucinol can serve as a valuable reference. For instance, a reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous quantification of various phloroglucinols in Eucalyptus leaf extracts. nih.gov Furthermore, several HPLC-MS/MS methods have been validated for the determination of phloroglucinol, demonstrating high sensitivity and precision. europeanreview.orgnih.govnih.gov

These methods typically involve a liquid-liquid or solid-phase extraction step to isolate the analyte from the matrix, followed by chromatographic separation and detection. The validation of such methods generally includes the assessment of linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). The data from these related methods can inform the development of a specific analytical procedure for this compound.

Below is a table summarizing typical validation parameters for the quantification of phloroglucinol using HPLC-MS/MS, which could be anticipated for a method developed for this compound.

| Parameter | Value | Reference Compound | Matrix |

| Linearity (Range) | 1.976 - 988.0 ng/mL | Phloroglucinol | Human Plasma |

| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | Phloroglucinol | Human Plasma |

| Intra-day Precision (% RSD) | 3.22% - 11.0% | Phloroglucinol | Human Plasma |

| Inter-day Precision (% RSD) | 3.74% - 10.2% | Phloroglucinol | Human Plasma |

| Intra-day Accuracy | -3.2% to 2.2% | Phloroglucinol | Human Plasma |

| Inter-day Accuracy | -5.0% to 1.5% | Phloroglucinol | Human Plasma |

| Mean Extraction Recovery | 86.19% - 91.10% | Phloroglucinol | Human Plasma |

Pharmacological Activities and Preclinical Efficacy Studies

Antimicrobial Activity Studies

Agrimophol exhibits a range of antimicrobial properties, with notable efficacy against Mycobacterium tuberculosis and certain Gram-positive bacteria, in addition to its traditional use as an anthelmintic.

Antituberculosis Efficacy in Mycobacterium tuberculosis (Mtb)

This compound (also referred to as 23A6 in some studies) has demonstrated potent antituberculosis activity, particularly under acidic conditions mimicking the in vivo environment within macrophages. It effectively lowers the intrabacterial pH (pH) of Mycobacterium tuberculosis, a crucial mechanism for its mycobactericidal action. researchgate.netmdpi.commdpi.comresearchgate.netmdpi.com Studies have shown that this compound can significantly reduce the colony-forming units (CFU) of Mtb. For instance, at a concentration of 0.78 µM, it resulted in a 1 log reduction in CFU after six days at pH 4.5, with a 10 µM concentration leading to a greater than 5 log reduction. researchgate.net This compound exhibits mycobactericidal activity at both acidic (pH 4.5) and neutral (pH 7.4) pH, although its potency is higher in acidic environments. researchgate.net

The mechanism of action involves interaction with the Mtb protein Rv3852, a predicted membrane protein known to bind DNA in vitro. This compound has been shown to disrupt the DNA binding function of recombinant Rv3852. mdpi.commdpi.commdpi.com However, genetic deletion of rv3852 in Mtb did not fully replicate the effects of this compound, suggesting the possibility of multiple targets or functional redundancy in the bacterial pathways. mdpi.commdpi.commdpi.combiomedpharmajournal.org Derivatives of this compound have been developed that show enhanced potency in reducing pH and improved mycobactericidal activity against both Mycobacterium bovis-BCG and Mtb, along with better metabolic stability and lower cytotoxicity. wum.edu.pl

General Antimicrobial Properties in Preclinical Models

Beyond its anti-tuberculosis effects, this compound has shown broader antimicrobial capabilities. It has demonstrated in vitro antibacterial activity against several Gram-positive bacterial strains. Specific Minimum Inhibitory Concentration (MIC) values have been reported for this compound against:

Staphylococcus aureus 2o9P: 3.13 µM nih.govresearchgate.net

Bacillus cereus var. mycoides: 6.25 µM nih.govresearchgate.net

Nocardia gardneri: 100 µM nih.govresearchgate.net

Furthermore, this compound is recognized for its anthelmintic efficacy and has been traditionally used to treat conditions such as Trichomonas enteritis and vaginitis. cambridgescholars.comresearchgate.net

Table 1: this compound's In Vitro Antibacterial Activity (MIC Values)

| Bacterial Strain | MIC (µM) |

| Staphylococcus aureus 2o9P | 3.13 |

| Bacillus cereus var. mycoides | 6.25 |

| Nocardia gardneri | 100 |

Antifungal Activities in Preclinical Models

This compound is generally mentioned as possessing antifungal properties. nih.govresearchgate.net However, specific detailed research findings, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal strains in preclinical models, are not extensively documented in the available literature. While Agrimonia pilosa, the plant from which this compound is derived, has been investigated for its antifungal activity, direct quantitative data for this compound itself against specific fungal pathogens remains limited. nih.gov

Antineoplastic and Anticancer Research

This compound has been a subject of significant research in the field of oncology, demonstrating promising antineoplastic and anticancer effects through various cellular mechanisms, including the induction of apoptosis and cell cycle arrest.

Stimulation of Mitochondria-Dependent Apoptosis in Cancer Cells

This compound, and its components or derivatives (such as Agr), have been shown to stimulate mitochondria-dependent apoptosis in various cancer cell lines. nih.govcambridgescholars.com This process is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial dysfunction. nih.govchemicalbook.com A key indicator of this mitochondrial perturbation is a significant reduction in mitochondrial membrane potential. nih.govchemicalbook.com

This compound's pro-apoptotic effects are mediated through the modulation of critical proteins involved in the apoptotic cascade. It has been observed to:

Increase the expression of pro-apoptotic proteins such as Bax and Caspase-3. nih.govcambridgescholars.comchemicalbook.commdpi.comnih.gov

Decrease the expression of anti-apoptotic proteins like Bcl-2. nih.govcambridgescholars.comchemicalbook.commdpi.comnih.gov

For instance, studies on colon carcinoma cells treated with Agr revealed that it inhibited progression by promoting oxidative stress and cell apoptosis, partly by blocking the PGC-1α/NRF1/TFAM signaling pathway, which is crucial for mitochondrial biogenesis. nih.gov Agrimoniin, another compound from Agrimonia pilosa, also induces mitochondria-dependent apoptosis by activating the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling and reduced energy production, and exhibits cytotoxicity against cancer cell lines such as K562 and HeLa. cambridgescholars.com this compound has been investigated for its potential in treating osteosarcoma, pancreatic carcinoma, prostatic carcinoma, and lung carcinoma. nih.gov

Table 2: this compound's Influence on Apoptotic Proteins in Cancer Cells

| Protein | Effect of this compound | Role in Apoptosis |

| Bax | Increased expression | Pro-apoptotic |

| Caspase-3 | Increased expression | Pro-apoptotic |

| Bcl-2 | Decreased expression | Anti-apoptotic |

Cell Cycle Arrest Mechanisms

This compound and its derivatives have been found to impede cancer cell proliferation by inducing cell cycle arrest, primarily in the G0/G1 phase. nih.govcambridgescholars.comresearchgate.netresearchgate.net This mechanism involves the modulation of key regulatory proteins that govern cell cycle progression.

Specifically, Agrimol B, a phloroglucinol (B13840) derivative structurally related to this compound and isolated from Agrimonia pilosa, has been shown to cause G0 phase arrest in prostate and A549 lung cancer cells. researchgate.netresearchgate.net This arrest is associated with:

Decreased expression of cellular myelocytomatosis viral oncogene (c-MYC) and SKP2. researchgate.netresearchgate.netmdpi.com

Increased expression of p27. researchgate.netresearchgate.net

Agrimonolide (AM), another compound, similarly weakens colon cell proliferation by downregulating C-Myc and Cyclin D1, while simultaneously inducing apoptosis by upregulating Caspase-3 and BAX. mdpi.com These findings highlight this compound's ability to disrupt the uncontrolled proliferation characteristic of cancer cells by targeting specific checkpoints in the cell cycle.

Table 3: this compound's Influence on Cell Cycle Regulatory Proteins in Cancer Cells

| Protein | Effect of this compound (or derivatives) | Impact on Cell Cycle |

| c-MYC | Decreased expression | Promotes G0/G1 arrest |

| SKP2 | Decreased expression | Promotes G0/G1 arrest |

| p27 | Increased expression | Promotes G0/G1 arrest |

| Cyclin D1 | Decreased expression | Promotes G0/G1 arrest |

Molecular Mechanisms of Action and Target Identification

Cellular and Subcellular Mechanisms

Agrimophol's biological activity is rooted in its ability to interfere with fundamental cellular and subcellular processes, particularly impacting microbial survival and cancer cell viability.

Disruption of Intrabacterial pH Homeostasis in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to maintain its intrabacterial pH (pHIB) near neutrality, even when residing in the acidic phagosomes of activated macrophages, which is crucial for its survival and pathogenesis plos.orgnih.govmicrobiologyresearch.org. This compound has been identified as a potent compound capable of disrupting this vital pHIB homeostasis in Mtb plos.orgnih.gov. Studies have shown that this compound effectively lowers the internal pH of Mtb and exhibits mycobactericidal activity in vitro, especially under acidic extracellular conditions mimicking the host environment plos.orgnih.gov.

Research indicates that this compound decreases pHIB in wild-type Mtb strains and in mutants, such as marP::Tn and rv2136c::Tn, suggesting that its mechanism of action targets pathways of pHIB homeostasis distinct from those affected by these specific mutations nih.gov. A derivative of this compound, referred to as compound 5a, demonstrated a 100-fold increase in potency in reducing pHIB to pH 6.0 and exhibited similarly improved mycobactericidal activity against both Mycobacterium bovis-BCG and Mtb compared to the natural compound cornell.edu. This disruption of pH homeostasis ultimately compromises the bacterium's ability to survive and proliferate within its host plos.orgnih.govmicrobiologyresearch.org.

Modulation of Mitochondrial Function in Cancer Cells

This compound, particularly its constituent Agrimol B, has been shown to modulate mitochondrial function in cancer cells, contributing to its anticancer effects nih.govresearchgate.net. Previous studies have indicated that this compound can stimulate mitochondria-dependent apoptosis in cancer cells nih.govresearchgate.net.

Agrimol B (Agr), a component structurally related to this compound, has been shown to inhibit colon carcinoma progression by blocking mitochondrial function, specifically through the PGC-1α/NRF1/TFAM signaling pathway nih.govresearchgate.netresearchgate.net. Peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) is a master regulator of mitochondrial biogenesis, which is often activated in cancer cells to support their high energetic demands and proliferation nih.govresearchgate.netnih.gov. PGC-1α stimulates the transcription of downstream target proteins, including nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), both of which are essential for mitochondrial biogenesis nih.govnih.gov.

Agrimol B has been found to interact with PGC-1α, leading to a reduction in the protein levels of NRF1 and TFAM nih.govresearchgate.netresearchgate.net. This inhibition impairs mitochondrial biogenesis, thereby suppressing cancer cell proliferation and migration. In human colon cancer HCT116 cells, Agrimol B significantly decreased the protein expression of PGC-1α, NRF1, and TFAM in a concentration-dependent manner nih.gov.

Table 1: Effect of Agrimol B on PGC-1α, NRF1, and TFAM Expression in HCT116 Cells

| Agrimol B Concentration (nM) | PGC-1α Expression | NRF1 Expression | TFAM Expression | Effect on Mitochondrial Biogenesis |

| 0 | Normal | Normal | Normal | Normal |

| 144 | Decreased | Decreased | Decreased | Impaired |

| 288 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Impaired |

| 576 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Impaired |

| Data derived from observations in HCT116 cells nih.gov. |

A key aspect of this compound's mechanism in cancer cells is its ability to induce the generation of reactive oxygen species (ROS) nih.govresearchgate.netresearchgate.netresearchgate.net. ROS are highly reactive molecules that, at elevated levels, can lead to oxidative stress, cellular damage, and ultimately cell death nih.gov. This compound (Agrimol B) promotes the production of ROS and mitochondrial oxidative stress in cancer cells, such as HCT116 cells nih.govresearchgate.netresearchgate.netresearchgate.net. This increase in ROS contributes to mitochondrial dysfunction, a critical factor in triggering apoptosis in cancer cells nih.govresearchgate.netresearchgate.netoatext.com. The accumulation of excessive ROS can induce cell cycle arrest and promote apoptosis, thereby inhibiting cancer cell survival and proliferation nih.govnih.gov.

Identification of Specific Molecular Targets

Identifying the precise molecular targets of bioactive compounds like this compound is crucial for understanding their mechanisms of action and for rational drug development.

Affinity-Based Proteomics and Target Discovery Methodologies

The identification of this compound's molecular targets, particularly in Mycobacterium tuberculosis, has been challenging due to the inability to readily identify this compound-resistant mutants, which suggested the compound might have multiple targets plos.orgresearchgate.net. To overcome this, researchers have employed affinity-based proteomics, a powerful methodology for identifying proteins that directly interact with small molecules plos.orgresearchgate.netresearchgate.netmdpi.comnih.gov.

This approach typically involves the design and synthesis of chemical probes, such as a bioactive this compound alkyne, which can mimic the compound's activity and be used to "pull down" interacting proteins plos.orgresearchgate.netresearchgate.net. The process often includes a click-chemistry reaction with an affinity tag like azido-biotin, followed by capture on streptavidin beads to enrich the tagged proteins plos.orgresearchgate.net. Subsequently, these enriched proteins are identified using mass spectrometry mdpi.comnih.govfrontiersin.org.

Using this methodology, the Mycobacterium tuberculosis protein Rv3852 was identified as a binding partner of this compound plos.orgresearchgate.netresearchgate.net. Rv3852 is a predicted membrane protein known to bind DNA in vitro plos.org. However, genetic deletion of the rv3852 gene in Mtb did not fully replicate the effects of this compound, suggesting that the compound might have additional targets or that there is functional redundancy among its targets plos.orgresearchgate.net. Affinity-based chemical proteomics, including quantitative chemical proteomics and activity-based protein profiling (ABPP), continues to be a widely applied and effective strategy for identifying the putative targets of small molecules mdpi.comnih.govfrontiersin.org.

Ligand-Protein Interaction Studies (e.g., Isothermal Titration Calorimetry)

Ligand-protein interaction studies, particularly using Isothermal Titration Calorimetry (ITC), have been instrumental in characterizing the direct binding of this compound to its molecular targets. ITC is a label-free technique that quantitatively measures the heat released or absorbed during molecular interactions, enabling the determination of binding affinity (KD), enthalpy change (ΔH), and reaction stoichiometry (n) mosbri.eumalvernpanalytical.comharvard.edu.

In the context of Mycobacterium tuberculosis (Mtb), ITC experiments confirmed a direct ligand-protein interaction between this compound and recombinant Rv3852 plos.orgnih.govcornell.eduzendy.ioomicsdi.org. These studies indicated a molar ratio of binding of approximately 1:10 between recombinant Rv3852 and this compound plos.org. This stoichiometry may reflect the oligomerization of recombinant Rv3852 in aqueous solution, a non-native environment for this membrane-associated protein, as Rv3852 is known to exist as a dimer and form higher oligomers when bound to DNA plos.org.

Table 1: this compound-Protein Interaction Parameters (Example from ITC)

| Protein Target | Interaction Type | Stoichiometry (n) | Method | Reference |

| Rv3852 (Mtb) | Direct Binding | ~1:10 (this compound:Rv3852) | Isothermal Titration Calorimetry (ITC) | plos.org |

Identification and Characterization of this compound-Binding Proteins (e.g., Rv3852 in Mtb)

A significant breakthrough in understanding this compound's mechanism of action involved the identification of its binding partners. An affinity-based method was employed, utilizing a bioactive this compound alkyne analog that was subsequently biotinylated via a click-chemistry reaction plos.orgnih.govcornell.eduresearchgate.net. This biotinylated analog successfully pulled down the Mycobacterium tuberculosis (Mtb) protein Rv3852 plos.orgnih.govcornell.eduresearchgate.net.

Rv3852 is a predicted membrane protein of Mtb that has been shown to bind DNA in vitro plos.orgnih.govuniprot.org. It is a small protein of 134 amino acids, with a proposed molecular mass of 13.8 kDa asm.org. Although Rv3852 binds DNA in vitro, its precise physiological relevance in Mtb is still under investigation plos.orguniprot.org. It has been proposed to play a role in nucleoid organization and may function as an anchorage to tether DNA to the membrane, although later studies indicated it has no influence on nucleoid shape or compaction uniprot.org. Despite the confirmed binding of this compound to Rv3852, genetic deletion of the rv3852 gene in Mtb did not phenocopy the effects of this compound on Mtb, nor did it compromise Mtb's survival at acidic pH levels found in macrophage phagosomes plos.orgnih.govzendy.ioomicsdi.orgresearchgate.netasm.org. This suggests that this compound may have multiple targets or that there is functional redundancy among its targets in Mtb plos.orgnih.govresearchgate.netasm.org.

Table 2: Identified this compound-Binding Protein

| Protein Target | Organism | Function (Known/Predicted) | Identification Method | Reference |

| Rv3852 | Mycobacterium tuberculosis | Predicted membrane protein, binds DNA in vitro, may be involved in nucleoid organization | Affinity-based pull-down with biotinylated this compound analog | plos.orgnih.govcornell.eduresearchgate.net |

Investigation of DNA Binding Function Disruption

A key finding related to this compound's interaction with Rv3852 is its ability to disrupt the protein's DNA binding function plos.orgnih.govzendy.ioomicsdi.orgresearchgate.netuniprot.org. The interaction between this compound and recombinant Rv3852, as confirmed by ITC, led directly to this disruption plos.orgnih.gov. The N-terminal region of recombinant Rv3852 contains five lysine-rich tetrapeptide repeats (four PAKK and one KKAP), which are capable of binding DNA with high affinity plos.org. It has been hypothesized that this compound may interfere with the binding between Rv3852 and DNA by interacting with these tetrapeptide repeats, consistent with the known reactivity of natural polyphenols with lysines in proteins plos.org.

Computational Approaches to Mechanism Elucidation

Computational methods have provided valuable insights into the potential mechanisms and target interactions of this compound, complementing experimental findings.

Molecular Docking and Dynamics Simulations

Molecular docking simulations are widely used to predict the binding modes and affinities between a ligand and a protein target. For this compound, molecular docking studies have explored its potential as an inhibitor of alpha amylase neuroquantology.comneuroquantology.com. These studies indicated that this compound exhibits a binding affinity of -8.1 kcal/mol with alpha amylase neuroquantology.comneuroquantology.com. The simulations revealed that this compound forms four conventional hydrogen bonds with amino acid residues His201, Tyr151, and His305 within the alpha amylase binding site neuroquantology.comneuroquantology.com. Additionally, it engages in electrostatic and hydrophobic interactions (Pi-Anion, Alkyl) with Asp300, Ile235, and Ala307 neuroquantology.comneuroquantology.com. These computational predictions suggest that this compound could form a stable complex with alpha amylase, indicating its potential inhibitory activity neuroquantology.comneuroquantology.com.

Table 3: this compound Molecular Docking Results (Alpha Amylase)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Interactions | Reference |

| Alpha Amylase | -8.1 | His201, Tyr151, His305 | Electrostatic (Pi-Anion), Hydrophobic (Alkyl) with Asp300, Ile235, Ala307 | neuroquantology.comneuroquantology.com |

In Silico Predictions of Target Interactions

Beyond specific docking studies, in silico prediction platforms have been utilized to identify potential multi-target interactions for this compound. For instance, this compound has been identified as a multi-target anti-cancer agent through in silico prediction models, with subsequent in vitro validation supporting its strong anti-tumor activity cjnmcpu.comcjnmcpu.com. These computational approaches contribute to a broader understanding of this compound's pharmacological landscape by predicting its interactions with various biological targets.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have been applied to investigate the reaction mechanisms of this compound-related compounds, particularly concerning their chemical stability and transformation. DFT calculations, in conjunction with other spectroscopic techniques, were used to elucidate the mechanism of oxidative dearomatization of methyl-substituted phloroglucinol (B13840) derivatives isolated from Agrimonia pilosa researchgate.netrsc.orgrsc.orgdntb.gov.ua. These studies determined that the oxidative dearomatization process occurs via a free-radical chain reaction involving triplet oxygen, with hydroperoxide identified as an intermediate rsc.orgrsc.org. Such computational analyses provide fundamental insights into the chemical reactivity and potential metabolic pathways of this compound and its structural analogs.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Biological Activity

Agrimophol's chemical structure is characterized by a cyclohexadienone backbone, along with the presence of hydroxyl, methoxy (B1213986), and methyl groups, and oxobutyl side chains. These elements collectively contribute to its complex architecture and are considered crucial for its biological activity. ontosight.ai

In the context of its activity against Mycobacterium tuberculosis (Mtb), SAR analysis has been conducted to pinpoint the essential structural motifs. The inherent difficulty and low yields associated with the synthesis of natural this compound have prompted researchers to adopt a "scaffold-hopping" approach. This strategy involves synthesizing structurally simplified polyhydroxy diphenylmethane (B89790) analogs, such as compounds a1 and a2 (B175372). Notably, these simplified analogs, despite lacking one of this compound's two chiral centers, have demonstrated potency comparable to that of natural this compound in disrupting the intrabacterial pH (pHIB) of Mtb. plos.org This suggests that the fundamental polyhydroxy diphenylmethane scaffold is a key structural determinant for this particular biological mechanism.

Impact of Functional Group Modifications on Potency and Selectivity (preclinical)

Systematic investigations into the SAR of this compound have involved various medicinal chemistry strategies, including scaffold-hopping and pharmacophore displacement, leading to the development of novel derivatives. acs.org A significant finding from such studies is the creation of derivative compound 5a, which exhibited a remarkable 100-fold increase in potency in its ability to reduce the pHIB of Mtb to pH 6.0. This enhanced potency was accompanied by improved mycobactericidal activity against both Mycobacterium bovis-BCG and Mtb when compared to the natural this compound (referred to as compound 1 in the study). acs.org

Beyond increased potency, compound 5a also demonstrated favorable preclinical attributes, including improved metabolic stability in human liver microsomes and hepatocytes, reduced cytotoxicity, and a higher selectivity index. acs.org These findings underscore the critical impact of functional group modifications on the pharmacological profile of this compound derivatives. Further studies involving alkyne this compound analogs (a1 and a2) revealed that while a1 remained bioactive, the de-methylated, methoxy congener a2 was inactive, highlighting the specific roles of certain functional groups in maintaining activity. Conversely, biotinylated triazoles derived from these analogs were found to be inactive, indicating that some modifications can lead to a complete loss of biological activity. plos.org

The following table summarizes the preclinical impact of a notable this compound derivative:

| Compound | Activity against Mtb (pHIB reduction) | Mycobactericidal Activity | Metabolic Stability (Human Liver Microsomes/Hepatocytes) | Cytotoxicity | Selectivity Index |

| This compound (1) | Baseline | Baseline | Baseline | Baseline | Baseline |

| Compound 5a | 100-fold increased potency acs.org | Similarly improved acs.org | Improved acs.org | Lower acs.org | Higher acs.org |

Stereochemical Influences on this compound Bioactivity

This compound's molecular structure contains two chiral centers. plos.org The full chemical name of this compound, (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one, explicitly defines the stereochemistry at these two centers as (6S) and (2R). nih.gov

Research involving simplified polyhydroxy diphenylmethane analogs (a1 and a2) demonstrated that these compounds, which lack one of this compound's two chiral centers, still retained comparable potency in decreasing the intrabacterial pH of Mtb. plos.org This observation suggests that while this compound possesses defined stereocenters, the full complement of these chiral centers may not be absolutely indispensable for its core mechanism of action in pHIB disruption, or that the activity is not highly sensitive to the specific stereochemistry of the omitted chiral center in these particular simplified analogs. Natural products, including this compound, are generally known for their complex molecular structures, often featuring multiple chiral centers, which can significantly influence their biological activities. scirp.org

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Metabolic Stability Studies (e.g., in human liver microsomes, hepatocytes)

No publicly available studies were found that specifically investigated the in vitro metabolic stability of Agrimophol in human liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the in vivo clearance of a compound. The typical experimental approach involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The data generated, such as half-life (t½) and intrinsic clearance (CLint), are used to classify compounds as having low, moderate, or high metabolic turnover.

Absorption and Distribution Characteristics in Preclinical Models (e.g., in silico predictions)

There is a lack of published research on the absorption and distribution characteristics of this compound in preclinical models. In silico tools are often used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational models use the physicochemical properties of a compound to estimate parameters like oral bioavailability, blood-brain barrier penetration, and plasma protein binding. While the PubChem database provides some computed properties for this compound, such as a molecular weight of 474.5 g/mol and an XLogP3 of 4.6, these are theoretical values and have not been experimentally validated or used in published absorption and distribution prediction studies. nih.gov

Biotransformation Pathways and Metabolite Identification

Specific biotransformation pathways for this compound have not been elucidated in the available scientific literature. The identification of metabolites is a critical step in understanding the complete disposition of a compound and assessing the potential for formation of active or reactive metabolites. This process typically involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the chemical structures of the metabolites formed. Without such studies, the metabolic fate of this compound in biological systems remains unknown.

Emerging Research Areas and Future Perspectives

Exploration of Novel Agrimophol Derivatives for Enhanced Efficacy

The inherent complexity of natural products like this compound presents both challenges and opportunities in chemical synthesis and derivatization during the lead optimization phase of drug development. acs.org Despite these complexities, advancements in synthetic chemistry and biotechnological methods have expanded the scope for modifying existing natural compounds to create derivatives with improved efficacy, safety, and pharmacokinetic profiles. mdpi.com

A notable example of successful derivatization is compound 5a, a novel this compound derivative. Through systematic investigation of the structure-activity relationship (SAR) of natural this compound (compound 1), along with scaffold-hopping and pharmacophore displacement strategies, compound 5a was achieved. acs.orgresearchgate.net This derivative demonstrated a 100-fold increase in potency in its ability to reduce intrabacterial pH (pHIB) to pH 6.0, exhibiting similarly improved mycobactericidal activity against both Mycobacterium bovis-BCG and Mycobacterium tuberculosis (Mtb) compared to natural this compound. acs.orgresearchgate.netacs.org Furthermore, compound 5a showcased enhanced metabolic stability in human liver microsomes and hepatocytes, lower cytotoxicity, and a higher selectivity index, while maintaining a similar pKa value to the natural compound. acs.orgresearchgate.net This highlights the potential of rational medicinal chemistry to introduce novel scaffolds to existing natural products, leading to improved therapeutic agents. researchgate.net

Computational tools such as DerivaPredict are also being explored to predict and evaluate active derivatives of natural products. mdpi.com These tools can generate candidate derivative structures for drug screening and offer preliminary insights into their potential efficacy and safety, although further in vitro and in vivo experiments are essential for validation. mdpi.com For instance, in silico studies have investigated this compound's potential as an alpha-amylase inhibitor for the treatment of Type 2 Diabetes Mellitus (T2DM), revealing a binding affinity of -8.1 kcal/mol and the formation of four conventional hydrogen bonds with key amino acid residues. neuroquantology.com

Table 1: Comparative Efficacy and Properties of this compound and Derivative 5a against Mycobacterium tuberculosis

| Compound | Effect on pHIB Reduction | Mycobactericidal Activity | Metabolic Stability (Human Liver Microsomes/Hepatocytes) | Cytotoxicity | Selectivity Index |

| This compound (1) | Decreases pHIB acs.org | Active acs.org | - acs.org | - acs.org | - acs.org |

| Derivative 5a | 100-fold increased potency (reduces pHIB to pH 6.0) acs.org | Similarly improved acs.org | Improved acs.org | Lower acs.org | Higher acs.org |

Addressing Drug Resistance Mechanisms through this compound Analogs

Drug resistance, particularly in infectious diseases like tuberculosis, poses a significant global health challenge. acs.orgresearchgate.netfrontiersin.org this compound has been identified as a promising candidate in this fight, primarily due to its ability to disrupt the intrabacterial pH homeostasis of Mycobacterium tuberculosis (Mtb). acs.orgresearchgate.netplos.org Mtb adapts to the acidic pH of its host niche, such as macrophages, by undergoing widespread transcriptional and metabolic remodeling. researchgate.net Targeting these pH-dependent pathways chemically holds therapeutic potential. researchgate.net

The rational medicinal chemistry applied to this compound has led to the development of analogs that specifically address drug resistance and persistence. acs.orgresearchgate.netacs.org For instance, compound 5a, with its novel diphenylmethane (B89790) scaffold, has shown significantly improved mycobactericidal activity by decreasing pHIB, thereby contributing to the search for new agents to overcome drug resistance in tuberculosis treatment. acs.orgresearchgate.netacs.org The difficulty in isolating this compound-resistant Mtb mutants suggests that the compound may have multiple targets or a complex mechanism of action, which could be advantageous in combating the development of resistance. plos.org

General strategies for addressing drug resistance often involve multi-targeted approaches or the development of efflux pump inhibitors. mdpi.com this compound's unique mechanism of action, involving the disruption of pH homeostasis and interaction with proteins like Rv3852, positions it as a valuable lead for developing therapies that can circumvent existing resistance mechanisms. acs.orgplos.org

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a foundational step in early drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that exhibit desired biological activity against a target. upmbiomedicals.combiobide.comdanaher.com this compound itself was identified as a promising candidate through the application of HTS to a natural product library, specifically for its ability to cause intrabacterial acidification in Mtb. acs.orgplos.org

Following hit identification, the process transitions to lead optimization, where initial hits are refined to generate more potent and selective lead compounds. upmbiomedicals.combiobide.comdanaher.com This phase involves rigorous biological testing, medicinal chemistry, and assessment of properties like potency, target selectivity, pharmacokinetics, and toxicity. upmbiomedicals.comdanaher.com

Various strategies are employed in lead optimization, including:

Computational Methods: Pharmacophore studies, molecular dynamics, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are utilized to predict binding affinities and guide structural modifications for improved characteristics. mdpi.comneuroquantology.comdanaher.com

High-Throughput Techniques: Beyond initial screening, HTS continues to be crucial for evaluating metabolic, pharmacokinetic, and toxicological data of new drug candidates. danaher.comnih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used to elucidate molecular structures and interactions at an atomic level. danaher.com

In Vivo Models: Animal models, such as zebrafish, are increasingly integrated into lead optimization to provide holistic predictions of drug effects, including efficacy, toxicity, and broader biological interactions, which are often not captured by in vitro screens alone. biobide.com

The ultimate goal of lead optimization is to identify drug candidates with an optimal balance of properties, maximizing their chances of success in clinical development. upmbiomedicals.comdanaher.com

Integration of Omics Technologies in Mechanism of Action Studies

"Omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to understanding complex biological systems. axcelead-us.comnih.govhapres.combiobide.com By integrating high-resolution, cross-platform omics data, researchers can gain deeper insights into disease mechanisms, identify dynamic biomarkers, and decode the precise mechanisms of action (MoA) of compounds like this compound. axcelead-us.combiobide.com

For this compound, omics technologies can play a pivotal role in elucidating its MoA beyond the observed disruption of intrabacterial pH homeostasis. For instance, chemical proteomics approaches, involving biotinylated this compound analogs, have been used to pull down and identify target proteins in Mtb, such as Rv3852, a predicted membrane-anchored, DNA-binding histone-like protein. acs.orgplos.org While genetic deletion of Rv3852 did not entirely phenocopy this compound's effects, suggesting potential redundancy or multiple targets, the identification of such interactions is a crucial step in understanding its molecular pathways. plos.org

The integration of omics data can help:

Uncover Hidden Disease Mechanisms: By analyzing changes at the gene, RNA, protein, and metabolite levels, researchers can identify previously unknown pathways affected by the compound. axcelead-us.com

Decode Mechanisms of Action (MoA): Omics provide a holistic view of how a compound interacts with biological systems, leading to its observed effects. axcelead-us.combiobide.com

Identify Dynamic Biomarkers: These indicators can track disease progression, treatment response, and even predict patient subtypes for precision medicine. axcelead-us.combiobide.com

Advanced analytical techniques, such as mass spectrometry for proteomics and metabolomics, and next-generation sequencing (NGS) for genomics and transcriptomics, are fundamental to generating the vast datasets required for omics studies. axcelead-us.combiobide.com

Role of this compound in Natural Product Drug Discovery and Development

Natural products have historically been, and continue to be, an invaluable source of drug leads, inspiring a significant portion of modern pharmaceuticals. acs.orgplos.orgmdpi.com this compound, with its unique chemical structure and established biological activities, exemplifies the potential of natural compounds in drug discovery. ontosight.aiacs.orgresearchgate.net It has a history of use in traditional Chinese medicine for treating helminthic and protozoal infections. acs.orgresearchgate.netresearchgate.net

Despite their immense potential, the development of natural product-derived drugs faces several challenges, including issues related to access, consistent supply, seasonal and environmental variations affecting yield, and the inherent physicochemical properties that can impact bioavailability. acs.orgfrontiersin.org The structural complexity of natural products can also complicate chemical synthesis and derivatization during lead optimization. acs.org

However, these challenges are increasingly being addressed through:

Chemical Synthesis: The ability to chemically synthesize natural products, such as this compound F, is crucial for overcoming supply limitations and facilitating extensive research into their pharmacological value. google.com

Semi-Synthetic Approaches: Natural products often serve as templates for the development of synthetic and semi-synthetic derivatives. mdpi.com These modifications aim to improve efficacy, safety, and pharmacokinetic properties, leveraging the proven bioactivity of the natural scaffold while enhancing drug-like characteristics. mdpi.commdpi.com

This compound's continued investigation underscores the ongoing importance of natural products in the drug discovery pipeline, offering diverse chemical structures and novel mechanisms of action that are critical for developing new therapeutic agents. mdpi.com

Challenges and Opportunities in this compound Research

The research into this compound, while promising, navigates a landscape of both significant challenges and compelling opportunities.

Challenges:

Structural Complexity and Synthesis: The intricate chemical structure of this compound, with its cyclohexadienone backbone and multiple functional groups, poses considerable challenges for efficient chemical synthesis and derivatization. ontosight.aiacs.orggoogle.com This complexity can hinder the rapid generation of diverse analogs for comprehensive SAR studies. acs.org

Pharmacokinetic Limitations of Natural this compound: Natural this compound has been noted for drawbacks such as slow gastrointestinal absorption and low deworming rates, which can limit its direct therapeutic application and necessitate the development of improved formulations or more bioavailable derivatives. acs.org

Elucidating Full Mechanism of Action: While this compound is known to disrupt intrabacterial pH homeostasis in Mtb and interact with proteins like Rv3852, the complete elucidation of all its molecular targets and pathways remains an ongoing challenge. acs.orgplos.org The difficulty in isolating this compound-resistant mutants suggests a complex or multi-targeted mechanism, which, while beneficial for resistance, complicates target identification. plos.org

Supply and Variability: As a natural product, the consistent supply and potential seasonal or environmental variations in the yield and composition of this compound from its plant source (Agrimonia pilosa) can be a practical hurdle for large-scale research and development. frontiersin.org

Limited Research on Pure Compounds: Despite the traditional use of Agrimonia pilosa extracts, there is a relatively restricted number of studies focusing on the individual pure chemical this compound in isolation, limiting a deeper understanding of its specific pharmacological profile. neuroquantology.com

Opportunities:

Development of Enhanced Derivatives: The success in developing derivatives like compound 5a, which exhibit significantly improved potency, metabolic stability, and selectivity, highlights a major opportunity. acs.orgresearchgate.netacs.org Further exploration of novel this compound derivatives can lead to compounds with superior drug-like properties. mdpi.com

Addressing Drug Resistance: this compound's unique mechanism of disrupting pH homeostasis in pathogens like Mtb offers a novel strategy to combat drug resistance, a critical unmet medical need. acs.orgresearchgate.netacs.orgresearchgate.net Its potential multi-target action could make it more difficult for pathogens to develop resistance. plos.org

Application of Advanced Screening and Computational Methods: The integration of high-throughput screening (HTS), molecular docking, QSAR, and other computational methods can accelerate the identification of new hits, guide lead optimization, and predict the properties of this compound and its analogs more efficiently. mdpi.comneuroquantology.comdanaher.com

Leveraging Omics Technologies: The comprehensive view offered by omics technologies (genomics, proteomics, metabolomics) provides an unparalleled opportunity to fully unravel this compound's mechanism of action, identify novel biomarkers, and understand its interactions within complex biological systems. axcelead-us.combiobide.com

Broad Therapeutic Potential: Beyond its established anthelmintic and anti-protozoal activities, research indicates this compound's potential in other areas, such as anti-cancer, antioxidant, and alpha-amylase inhibition for diabetes, opening avenues for diverse therapeutic applications. ontosight.aineuroquantology.comgoogle.com

Synthetic Accessibility: Advances in chemical synthesis, enabling the laboratory production of this compound and its analogs, can overcome supply limitations and facilitate more extensive and controlled research into its biological activities and pharmacological value. google.com

Natural Product Drug Discovery: this compound reinforces the continued importance of natural products as a rich source of novel chemical entities for drug discovery, inspiring new chemical scaffolds and therapeutic approaches. mdpi.com

Q & A

Q. What is the primary mechanism by which Agrimophol disrupts pH homeostasis in Mycobacterium tuberculosis (Mtb)?

this compound reduces intrabacterial pH (pHIB) by targeting membrane-associated proteins critical for pH regulation. Specifically, it binds to Rv3852, a histone-like protein anchored to the membrane, interfering with its DNA-binding activity. This disrupts Mtb's ability to maintain pHIB under acidic stress (e.g., in macrophage phagosomes), leading to bacterial death. Methodologically, pHIB disruption was measured using a GFP-based reporter system in whole-cell assays under acidic conditions (pH 4.5) .

Q. How was Rv3852 identified as this compound’s target protein?

Researchers synthesized scaffold-hopping analogs of this compound (e.g., a1 and a2) with retained bioactivity and introduced biotinylated probes (a1b/a2b) for affinity-based pull-down assays. Membrane fractions of Mtb were incubated with these probes, and bound proteins were isolated via streptavidin affinity chromatography. Rv3852 was identified through SDS-PAGE, mass spectrometry, and confirmed via isothermal titration calorimetry (ITC) and electrophoretic mobility shift assays (EMSA) .

Q. What experimental assays are used to validate this compound’s inhibitory effects?

- pHIB Measurement : A pH-sensitive GFP reporter (pHGFP) expressed in Mtb quantifies intracellular acidification under varying this compound concentrations .

- Survival Assays : Colony-forming unit (CFU) counts are tracked over time in acidic (pH 4.5) and neutral (pH 7.4) conditions to assess bactericidal activity .

- Membrane Potential Analysis : DiOC2 staining evaluates this compound’s impact on membrane depolarization, a proxy for disrupted proton gradients .

Advanced Research Questions

Q. Why has generating this compound-resistant Mtb mutants been challenging?

Functional redundancy among mycobacterial DNA-binding proteins (e.g., Rv3852, Rv2986c, Rv0475) may compensate for Rv3852 knockout. Microarray data revealed upregulation of stress-response genes (e.g., rv3852 by 2.49-fold under starvation), suggesting overlapping roles in pH homeostasis. This redundancy complicates isolation of resistant mutants and underscores the need for multi-target inhibition studies .

Q. How do structural modifications of this compound analogs (e.g., a1 vs. a2) affect bioactivity?

Demethylation of the diphenylmethane scaffold (a2) abolishes activity, while retaining one chiral center (a1) preserves pHIB disruption. This was determined through scaffold-hopping synthesis and SAR analysis. Bioactivity was assessed via CFU reduction (a1: 1 log10 reduction at 12.5 μM; a2: inactive) and validated in membrane fractionation assays .

Q. What explains the discrepancy between this compound’s bactericidal effects and the lack of phenotype in Rv3852 knockout (KO) Mtb?

Despite Rv3852 binding, KO Mtb showed no survival defect under acidic stress, suggesting this compound targets additional proteins (e.g., other PAKK-repeat DNA-binding proteins). EMSA confirmed this compound inhibits Rv3852-DNA interactions, but compensatory mechanisms (e.g., Rv2986c) likely mitigate KO effects. Redundancy highlights the need for multi-omics approaches to identify parallel targets .

Q. How do isothermal titration calorimetry (ITC) and EMSA resolve this compound-Rv3852 binding dynamics?

- ITC : Measures stoichiometry (1:10 molar ratio) and binding affinity (Kd) by titrating this compound into recombinant Rv3852. Parameters: 25°C, 19 injections, 1 μL volume, 150 s spacing .

- EMSA : Evaluates DNA-binding inhibition using fluorescently labeled proU2 DNA. Pre-treatment with this compound reduces Rv3852-DNA complex formation, quantified via gel shift intensity .

Q. What methodological strategies address contradictions in target validation studies?

- Pull-Down Controls : Use inactive analogs (e.g., a2b) to rule out non-specific binding .

- Functional Complementation : Overexpress Rv3852 in KO strains to rescue phenotype .

- Transcriptional Profiling : Microarrays identify compensatory pathways (e.g., rv2986c upregulation) under this compound stress .

Methodological Frameworks

Q. How to design scaffold-hopping analogs for this compound optimization?

Retain the diphenylmethane core but simplify chiral centers (e.g., a1). Introduce click chemistry-compatible groups (e.g., alkynes for biotinylation) to create probes (a1b). Validate analogs via:

Q. What statistical approaches resolve heterogeneity in this compound activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.